Ethyl 6-bromo-1,4-dihydro-4-oxopyrrolo[2,1-f][1,2,4]triazine-2-carboxylate
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Overview
Description
Ethyl 6-bromo-1,4-dihydro-4-oxopyrrolo[2,1-f][1,2,4]triazine-2-carboxylate is a heterocyclic compound that belongs to the pyrrolo[2,1-f][1,2,4]triazine family. This compound is characterized by its unique bicyclic structure, which includes a pyrrole ring fused to a triazine ring. The presence of a bromine atom and an ethyl ester group further distinguishes this compound, making it a valuable intermediate in various chemical syntheses and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-bromo-1,4-dihydro-4-oxopyrrolo[2,1-f][1,2,4]triazine-2-carboxylate can be achieved through several methods:
Synthesis from Pyrrole Derivatives: This method involves the reaction of pyrrole derivatives with appropriate reagents to form the desired compound.
Synthesis via Bromohydrazone: This route includes the formation of bromohydrazone intermediates, which are then cyclized to yield the target compound.
Formation of Triazinium Dicyanomethylide: This method involves the formation of triazinium dicyanomethylide intermediates, followed by cyclization.
Multistep Synthesis: A series of reactions involving multiple steps can be employed to synthesize the compound.
Transition Metal Mediated Synthesis: Transition metal catalysts can be used to facilitate the formation of the compound.
Rearrangement of Pyrrolooxadiazines: This method involves the rearrangement of pyrrolooxadiazine intermediates to form the target compound.
Industrial Production Methods
Industrial production of this compound typically involves optimized versions of the synthetic routes mentioned above. The choice of method depends on factors such as cost, yield, and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-bromo-1,4-dihydro-4-oxopyrrolo[2,1-f][1,2,4]triazine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to form different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications .
Scientific Research Applications
Ethyl 6-bromo-1,4-dihydro-4-oxopyrrolo[2,1-f][1,2,4]triazine-2-carboxylate has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of biological pathways and enzyme interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 6-bromo-1,4-dihydro-4-oxopyrrolo[2,1-f][1,2,4]triazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, derivatives of this compound have been shown to inhibit RNA-dependent RNA polymerase, which is crucial for the replication of certain viruses .
Comparison with Similar Compounds
Ethyl 6-bromo-1,4-dihydro-4-oxopyrrolo[2,1-f][1,2,4]triazine-2-carboxylate can be compared with other similar compounds, such as:
Ethyl 3,4-dihydro-4-oxopyrrolo[1,2-f][1,2,4]triazine-6-carboxylate: This compound has a similar structure but lacks the bromine atom.
Pyrrolo[2,1-f][1,2,4]triazine Derivatives: These compounds share the core structure but differ in their substituents, leading to variations in their chemical and biological properties
Properties
Molecular Formula |
C9H8BrN3O3 |
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Molecular Weight |
286.08 g/mol |
IUPAC Name |
ethyl 6-bromo-4-oxo-3H-pyrrolo[2,1-f][1,2,4]triazine-2-carboxylate |
InChI |
InChI=1S/C9H8BrN3O3/c1-2-16-9(15)7-11-8(14)6-3-5(10)4-13(6)12-7/h3-4H,2H2,1H3,(H,11,12,14) |
InChI Key |
DVZWCPVGKHTXAT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN2C=C(C=C2C(=O)N1)Br |
Origin of Product |
United States |
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